4-Azido-2-chloro-1-methylbenzene
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Overview
Description
4-Azido-2-chloro-1-methylbenzene is a chemical compound that belongs to the class of azides. It is a colorless to light yellow liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C7H6ClN3, and it has a molecular weight of 167.6 g/mol .
Mechanism of Action
Target of Action
The primary targets of 4-Azido-2-chloro-1-methylbenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
This compound interacts with its targets through a series of substitution reactions . The compound can react via an SN2 pathway if it is a primary benzylic halide, or via an SN1 pathway if it is a secondary or tertiary benzylic halide . These reactions involve the resonance-stabilized carbocation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the compound through a series of reactions. The compound undergoes nitration as the first step, followed by the conversion of the nitro group to an amine . The final step is bromination . These steps are necessary to ensure that the compound reacts in the correct order and at the correct positions .
Result of Action
The result of the action of this compound is the transformation of the compound into different derivatives through a series of reactions . These reactions result in changes at the molecular and cellular levels, altering the structure and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 2-chloro-1-methylbenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for 4-Azido-2-chloro-1-methylbenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-chloro-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
4-Azido-2-chloro-1-methylbenzene is used in various scientific research applications, including:
Chemistry: As a versatile small molecule scaffold for the synthesis of heterocycles and other complex molecules.
Biology: In bioconjugation techniques for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.
2-Azido-1-chloro-4-methylbenzene: Similar structure with different positioning of the azido and chloro groups.
4-Azido-1-methylbenzene: Similar structure but lacks the chloro group.
Uniqueness
4-Azido-2-chloro-1-methylbenzene is unique due to the presence of both azido and chloro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-azido-2-chloro-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJJAOJPJELDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476344 |
Source
|
Record name | 4-azido-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357292-37-6 |
Source
|
Record name | 4-azido-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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